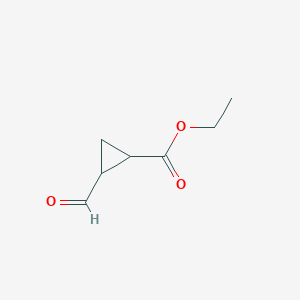

Ethyl 2-formylcyclopropanecarboxylate

Description

Significance as a Bifunctional Cyclopropane (B1198618) Building Block in Organic Synthesis

The primary significance of ethyl 2-formylcyclopropanecarboxylate in organic synthesis lies in its bifunctional nature. The presence of both an aldehyde and an ester group on a rigid cyclopropane scaffold allows for a wide range of selective chemical transformations. The aldehyde group can participate in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions like aldol (B89426) condensations and Wittig reactions. Simultaneously, the ethyl ester group can be hydrolyzed, reduced, or converted into other functional groups, such as amides.

This dual reactivity makes the compound a versatile C3 synthon, a three-carbon building block that can be elaborated into more complex molecular architectures. For instance, it has been used in the preparation of ethyl trans-2-(4-(methylphenyl)sulfonyl-4,5-dihydrooxazol-5-yl)cyclopropanecarboxylate, demonstrating its utility in constructing heterocyclic systems. chemdad.com The strained cyclopropane ring itself can also participate in ring-opening reactions, providing access to acyclic structures that would be difficult to synthesize through other routes.

Overview of its Strategic Utility in Medicinal and Process Chemistry, and Natural Product Synthesis

The unique structural features of this compound have made it a strategic component in several advanced areas of chemistry.

Medicinal Chemistry: In medicinal chemistry, the cyclopropane motif is highly valued for its ability to introduce conformational rigidity and three-dimensionality into drug candidates, which can lead to improved binding affinity and selectivity for biological targets. This compound serves as a key reagent in the design and synthesis of novel therapeutic agents. A prominent example is its use in the development of first-in-class dual-acting inhibitors of histone deacetylases (HDACs) and phosphodiesterase 5 (PDE5), which have been investigated as a potential therapeutic approach for Alzheimer's disease. chemdad.comebi.ac.uk The development of single molecules that can modulate multiple targets is a growing strategy in treating complex diseases. nih.govnih.govfigshare.com

Process Chemistry: From a process chemistry perspective, which focuses on the scalable and efficient production of chemicals, the synthesis of this compound itself presents points of interest. It is typically formed via an acid-catalyzed reaction between acrolein and ethyl diazoacetate. chemdad.com The use of diazo compounds in large-scale synthesis requires careful handling due to their potential instability. google.com Modern process chemistry often employs continuous flow technologies to manage the risks associated with highly reactive intermediates like diazo compounds, ensuring that only small amounts are generated and consumed at any given time. google.comresearchgate.net The development of safe and efficient protocols for cyclopropanation is an active area of research. oup.comwikipedia.orgrsc.org

Natural Product Synthesis: The cyclopropane ring is a structural feature found in a diverse array of natural products, including terpenes, fatty acids, and alkaloids, which often exhibit significant biological activity. rsc.org As a functionalized cyclopropane, this compound is a valuable building block for the total synthesis of such compounds. nih.gov Its bifunctionality allows for the stepwise or simultaneous introduction of complexity, enabling chemists to construct the intricate carbon skeletons of natural products. mdpi.com The ability to build upon a pre-formed, functionalized three-membered ring simplifies complex synthetic challenges and provides a direct route to these important molecules.

Table 2: Strategic Applications of this compound

| Field | Application | Example |

| Medicinal Chemistry | Synthesis of multi-target inhibitors | Development of dual HDAC/PDE5 inhibitors for potential Alzheimer's treatment. chemdad.comebi.ac.uk |

| Process Chemistry | Use of reactive intermediates | Synthesized via cyclopropanation using ethyl diazoacetate, often managed with flow chemistry. chemdad.comresearchgate.net |

| Natural Product Synthesis | Versatile C3 building block | Used to construct the core cyclopropane motif found in various natural products. rsc.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-formylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-2-10-7(9)6-3-5(6)4-8/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWXTLNIZCHBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942586 | |

| Record name | Ethyl 2-formylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20417-61-2 | |

| Record name | Cyclopropanecarboxylic acid, 2-formyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20417-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-formyl-1-cyclopropanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020417612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-formylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-formyl-1-cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of Ethyl 2 Formylcyclopropanecarboxylate

Chemoselectivity of Aldehyde and Ester Functionalities

The presence of both an aldehyde and an ester group on the same small carbocyclic ring necessitates a careful consideration of chemoselectivity in any synthetic transformation. Aldehydes are generally more reactive towards nucleophiles than esters. This difference in reactivity is attributed to the greater electrophilicity of the aldehyde's carbonyl carbon. The ester's carbonyl carbon is less electrophilic due to the electron-donating resonance effect of the adjacent oxygen atom.

This reactivity difference allows for the selective transformation of the aldehyde group in the presence of the ester. For instance, mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) can selectively reduce the aldehyde to a primary alcohol while leaving the ester group intact. nih.govvu.nl Conversely, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both functional groups. masterorganicchemistry.com

Another key strategy for achieving chemoselectivity is the use of protecting groups. The aldehyde functionality can be selectively protected, most commonly as an acetal (B89532) (e.g., by reacting with ethylene (B1197577) glycol in the presence of an acid catalyst). youtube.comyoutube.com Acetals are stable under basic and neutral conditions, which allows for subsequent reactions to be carried out on the ester moiety without affecting the protected aldehyde. youtube.com The acetal protecting group can then be removed under acidic conditions to regenerate the aldehyde.

Reactions of the Ester Moiety

The ethyl ester group of ethyl 2-formylcyclopropanecarboxylate can be hydrolyzed to the corresponding carboxylic acid, 2-formylcyclopropanecarboxylic acid. This transformation can be achieved under either acidic or basic conditions. reddit.com

Acid-catalyzed hydrolysis is a reversible reaction that is typically carried out by heating the ester in an excess of water with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. reddit.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt. The ester is heated under reflux with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. reddit.com Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid. mnstate.edu A patent for a related compound, trans-3,3-dimethyl-2-formyl-cyclopropane-l-carboxylic acid, describes the use of an alkaline agent like sodium or potassium hydroxide for saponification, followed by acidification. google.com

Table 1: General Conditions for Ester Hydrolysis

| Catalyst Type | Reagents | Conditions | Products | Ref. |

|---|---|---|---|---|

| Acidic | H₂O, H₂SO₄ (cat.) | Heat (reflux) | 2-Formylcyclopropanecarboxylic acid + Ethanol (B145695) | reddit.com |

The reduction of the ester functionality in this compound to a primary alcohol, (2-formylcyclopropyl)methanol, requires a potent reducing agent. While milder agents like sodium borohydride are ineffective for reducing esters, strong hydride reagents such as lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. masterorganicchemistry.com The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.org This powerful reagent will also reduce the aldehyde group, leading to the formation of the diol, (2-(hydroxymethyl)cyclopropyl)methanol. To achieve selective reduction of the ester, the more reactive aldehyde group must first be protected as an acetal.

Table 2: General Conditions for Ester Reduction

| Substrate | Reagent | Solvent | Product | Ref. |

|---|---|---|---|---|

| Ethyl 2-(1,3-dioxolan-2-yl)cyclopropanecarboxylate | 1. LiAlH₄ 2. H₂O workup | THF or Et₂O | (2-(1,3-Dioxolan-2-yl)cyclopropyl)methanol | masterorganicchemistry.com |

Amides of 2-formylcyclopropanecarboxylic acid can be prepared from the ethyl ester. A common method involves a two-step process where the ester is first hydrolyzed to the corresponding carboxylate salt under basic conditions (saponification), as described in section 3.2.1. The resulting carboxylate can then be converted to an amide by reaction with an amine in the presence of a coupling agent or after conversion to a more reactive species like an acyl chloride. A more direct approach is the aminolysis of the ester, where the ester is heated with an amine, often in the presence of a catalyst, to directly form the amide and ethanol. This reaction can sometimes be slow and may require harsh conditions.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com this compound can be converted, for example, to mthis compound by reaction with methanol (B129727).

Acid-Catalyzed Transesterification: This is an equilibrium-controlled process. To drive the reaction to completion, a large excess of the new alcohol (e.g., methanol) is typically used as the solvent. masterorganicchemistry.com Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.com

Base-Catalyzed Transesterification: This process involves a nucleophilic alkoxide (e.g., sodium methoxide) as the catalyst and reactant. The alkoxide attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate, which then eliminates an ethoxide ion to form the new ester. This reaction is also an equilibrium process, driven forward by using the alcohol as the solvent. masterorganicchemistry.com

Table 3: General Conditions for Transesterification of an Ethyl Ester to a Methyl Ester

| Catalyst Type | Reagents | Conditions | Product | Ref. |

|---|---|---|---|---|

| Acidic | Methanol, H₂SO₄ (cat.) | Heat (reflux) | Mthis compound | masterorganicchemistry.com |

Reactions of the Aldehyde Moiety

The aldehyde group in this compound is the more reactive of the two functional groups and can undergo a variety of selective transformations.

One of the most important reactions of aldehydes is the Wittig reaction, which converts the carbonyl group into a carbon-carbon double bond. wikipedia.org The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This reaction is highly chemoselective for aldehydes and ketones and will not react with the ester functionality. masterorganicchemistry.com Reacting this compound with a Wittig reagent would yield an ethyl 2-(alkenyl)cyclopropanecarboxylate. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, with the formation of the highly stable triphenylphosphine (B44618) oxide as the driving force. organic-chemistry.org

As previously mentioned, aldehydes can be selectively reduced in the presence of esters. Using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol would convert the formyl group to a hydroxymethyl group, yielding ethyl 2-(hydroxymethyl)cyclopropanecarboxylate. nih.govvu.nl A study on the NaBH₄ reduction of 2-aroyl-cyclopropane-1-carboxylates, which are structurally similar, demonstrates the feasibility of selectively reducing the carbonyl group adjacent to the cyclopropane (B1198618) ring. researchgate.net

Furthermore, the aldehyde can be protected by forming a cyclic acetal with a diol like ethylene glycol under acidic conditions. youtube.comyoutube.com This protection is stable to many reagents that react with esters, such as Grignard reagents or LiAlH₄, allowing for selective manipulation of the ester group. The aldehyde can be regenerated by treatment with aqueous acid.

Table 4: Examples of Selective Reactions at the Aldehyde Moiety

| Reaction Type | Reagent(s) | Product | Ref. |

|---|---|---|---|

| Wittig Olefination | Ph₃P=CH₂ | Ethyl 2-(vinyl)cyclopropanecarboxylate | wikipedia.orgmasterorganicchemistry.com |

| Selective Reduction | NaBH₄, Methanol | Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate | nih.govvu.nl |

Condensation Reactions and Derivatives

The presence of both an aldehyde and an ester group, along with an acidic α-hydrogen, allows this compound to participate in various condensation reactions. These reactions are fundamental for carbon-carbon bond formation and the synthesis of more complex molecular architectures.

A key reaction for esters with α-hydrogens is the Claisen condensation, which occurs in the presence of a strong base, such as sodium ethoxide. libretexts.orgopenstax.org The mechanism involves the deprotonation of the α-carbon to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent elimination of an alkoxide group from the tetrahedral intermediate results in the formation of a β-keto ester. libretexts.orgopenstax.org

Mixed Claisen condensations are also possible, particularly when one of the ester reactants lacks α-hydrogens and can only act as an electrophilic acceptor. libretexts.org For instance, this compound could react with an ester like ethyl formate (B1220265) or ethyl benzoate (B1203000) in a mixed condensation. libretexts.org Furthermore, condensation reactions between an ester and a ketone can yield a β-diketone. libretexts.org

The aldehyde group of this compound is also reactive. It can undergo condensation with various nucleophiles. For example, it has been used in the preparation of ethyl trans-2-(4-(methylphenyl)sulfonyl-4,5-dihydrooxazol-5-yl)cyclopropanecarboxylate, a reaction that involves the formation of a new heterocyclic ring attached to the cyclopropane core. chemdad.com

| Reaction Type | Reactants | Key Features | Product Type |

|---|---|---|---|

| Claisen Condensation | Two molecules of an ester with α-hydrogens | Base-catalyzed; forms a new C-C bond. libretexts.org | β-Keto Ester |

| Mixed Claisen Condensation | Two different esters (one often lacking α-hydrogens) | Allows for the synthesis of unsymmetrical products. libretexts.org | β-Keto Ester |

| Aldehyde Condensation | This compound and a suitable nucleophile | Forms derivatives like dihydrooxazoles. chemdad.com | Heterocyclic Derivatives |

Oxidation Reactions

The formyl group in this compound is susceptible to oxidation. Standard oxidizing agents can convert the aldehyde into a carboxylic acid, yielding a cyclopropane-1,2-dicarboxylic acid monoester. This transformation is a common and predictable reaction for aldehydes.

Analogous transformations, such as the α-hydroxylation of β-dicarbonyl compounds, highlight the reactivity of the carbon framework adjacent to carbonyl groups. researchgate.net While this specific reaction applies to β-ketoesters, the principle of oxidizing functionalities within a molecule containing ester groups is well-established. For the target compound, the primary and most facile oxidation would occur at the aldehyde, given its lower oxidation state compared to the ester.

Cyclopropane Ring Transformations and Functionalization

The high ring strain of the cyclopropane ring makes it prone to various transformations that lead to more stable, open-chain or larger ring systems. These reactions are often initiated by electrophiles, acids, or heat.

Ring-Opening Reactions and Mechanisms

The cyclopropane ring in derivatives of this compound can be opened under various conditions. Electrophilic ring-opening is a common pathway. For example, the reaction of substituted cyclopropanes with reagents like benzeneselenenyl chloride leads to the formation of 1-ethyl 4-methyl 2-(phenylseleno)butanedioates. rsc.orgresearchgate.net This type of reaction proceeds through the attack of an electrophile on the cyclopropane ring, leading to a stabilized carbocationic or dipolar intermediate, which is then trapped by a nucleophile to give the ring-opened product. rsc.orgresearchgate.net

The mechanism often involves the coordination of a Lewis acid to a carbonyl oxygen, which facilitates the cleavage of a C-C bond in the ring. rsc.org Similarly, reactions with nitrosyl chloride (NOCl) can induce regioselective ring-opening at the C1-C2 bond to form isoxazolines or isoxazoles. researchgate.net The presence of both an ester and a formyl group as electron-withdrawing substituents activates the cyclopropane ring towards nucleophilic attack or facilitates cleavage that can be stabilized by these groups. Depending on the reaction conditions, ring-opening can also be initiated by Brønsted acids or through radical pathways. digitellinc.com

| Reagent | Mechanism | Product Type | Reference |

|---|---|---|---|

| Benzeneselenenyl Chloride (PhSeCl) | Electrophilic attack followed by nucleophilic trapping | Substituted butanedioates | rsc.orgresearchgate.net |

| Nitrosyl Chloride (NOCl) | Formation of a stabilized dipolar intermediate | Isoxazoline/isoxazole carboxylates | researchgate.net |

| Brønsted Acids | Protonation followed by ring cleavage to a charge-separated ion pair | Cyclized furan (B31954) derivatives | digitellinc.com |

| Lewis Acids | Coordination to carbonyl, facilitating C-C bond cleavage | Fused cyclopentenes (via rearrangement) | digitellinc.com |

Isomerization and Rearrangement Processes

In addition to ring-opening, cyclopropane systems can undergo isomerization and rearrangement. For certain cyclopropane carboxylates, isomerization to form an alkene has been observed. rsc.orgresearchgate.net Vinylcyclopropanes can undergo a cyclopropane-cyclopentene rearrangement when treated with Lewis acids, often yielding products with high diastereoselectivity. digitellinc.com

Another significant rearrangement is the Fritsch–Buttenberg–Wiechell (FBW) rearrangement. This process can occur in derivatives such as magnesium alkylidene carbenoids, which can be generated from precursors like 1-chlorovinyl p-tolyl sulfoxides. The rearrangement of these carbenoids leads to the formation of alkynes. beilstein-journals.org This suggests that if this compound were converted into a suitable carbenoid precursor, it could potentially undergo skeletal rearrangements.

Functionalization via Organometallic Intermediates (e.g., Sulfoxide-Magnesium Exchange)

The sulfoxide-magnesium exchange reaction is a powerful tool for generating organometallic reagents, such as Grignard reagents, without the use of metallic magnesium. nih.gov This method is particularly useful for creating stereochemically defined organometallics. nih.govnih.gov

In this process, a sulfoxide (B87167) derivative is treated with a Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl). The sulfoxide group is exchanged for magnesium, generating a new organomagnesium species. beilstein-journals.org For instance, a 1-chlorovinyl p-tolyl sulfoxide can be converted into a magnesium alkylidene carbenoid via this exchange. beilstein-journals.org This intermediate can then react with electrophiles or undergo rearrangements. beilstein-journals.orgnih.gov Applying this methodology to a sulfoxide derivative of this compound would allow for the generation of a cyclopropylmagnesium reagent, which could then be used in subsequent functionalization reactions.

Alkylation of Cyclopropyl (B3062369) Carbanions

The proton on the carbon atom situated between the formyl and the ethyl carboxylate groups (the α-carbon) is acidic due to the electron-withdrawing nature of both carbonyl groups. Treatment with a suitable base, such as sodium ethoxide, can deprotonate this position to form a stabilized cyclopropyl carbanion (an enolate).

This carbanion is a potent nucleophile and can react with various electrophiles, most notably alkyl halides, in an alkylation reaction. This two-step process, involving deprotonation followed by an S_N2 reaction with an alkylating agent, allows for the introduction of an alkyl group at the C2 position of the cyclopropane ring. stackexchange.com This provides a direct method for the C-C bond formation and functionalization of the cyclopropane core while retaining the three-membered ring.

Detailed Mechanistic Investigations

Mechanistic investigations into the formation and reactions of cyclopropanes, particularly those derived from α,β-unsaturated carbonyl compounds like acrolein, have benefited immensely from a combination of experimental and computational approaches. While definitive mechanistic studies specifically targeting this compound are not extensively documented, a robust understanding can be constructed from the well-established principles of metal-catalyzed cyclopropanation reactions involving ethyl diazoacetate and related systems.

Elucidation of Catalytic Cycle Intermediates in Cyclopropanation

The formation of this compound typically proceeds via a metal-catalyzed reaction between an α,β-unsaturated aldehyde, such as acrolein, and ethyl diazoacetate. Dirhodium(II) carboxylate complexes are common and highly effective catalysts for such transformations. wikipedia.org The catalytic cycle is generally understood to involve the formation of a key intermediate: a rhodium-carbene complex.

The catalytic cycle can be described in the following steps:

Catalyst Activation: The cycle initiates with the reaction of the dirhodium(II) catalyst with ethyl diazoacetate.

Diazo Compound Coordination and Dinitrogen Extrusion: Ethyl diazoacetate coordinates to an axial site of the rhodium catalyst. This is followed by the irreversible extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process that is often the rate-determining step. nih.govutdallas.edu This step generates the highly reactive rhodium-carbene intermediate.

Carbene Transfer (Cyclopropanation): The electrophilic carbene species is then transferred to the electron-rich double bond of the acrolein molecule. This is believed to occur in a concerted, though possibly asynchronous, manner. wikipedia.orgnih.gov

Product Release and Catalyst Regeneration: Following the carbene transfer, the this compound product is released, and the dirhodium(II) catalyst is regenerated, ready to enter another catalytic cycle.

| Intermediate | Description | Method of Elucidation | Key Characteristics |

|---|---|---|---|

| Dirhodium(II)-Diazoacetate Adduct | Initial complex formed between the catalyst and ethyl diazoacetate. | Inferred from related systems studied by low-temperature spectroscopy. nih.gov | Precursor to the active carbene intermediate. |

| Rhodium-Carbene Complex | The key reactive intermediate responsible for carbene transfer. | Widely accepted in rhodium-catalyzed cyclopropanations; supported by computational studies. nih.gov | Electrophilic carbene carbon; central to the formation of the cyclopropane ring. |

Studies on Transition States and Reaction Pathways

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools for mapping the potential energy surfaces of chemical reactions, providing insights into transition state structures and reaction energetics. For rhodium-catalyzed cyclopropanations, DFT calculations have helped to elucidate the factors controlling stereoselectivity and reactivity.

In the context of the reaction between a rhodium-carbene and an alkene, the geometry of the transition state is crucial in determining the stereochemical outcome of the product. For the cyclopropanation of acrolein, the alkene can approach the carbene intermediate in different orientations. Computational studies on related systems suggest a concerted and asynchronous transition state for the cyclopropanation step. nih.gov

The interaction between the rhodium carbene and the α,β-unsaturated carbonyl system is complex. It has been proposed that a weak pre-reaction complex may form between the carbene intermediate and the carbonyl group of the substrate. nih.gov However, the subsequent pathway depends on the nature of the carbonyl compound. While acrylates tend to undergo cyclopropanation, unsaturated aldehydes and ketones can sometimes lead to the formation of epoxides via a carbonyl ylide intermediate. nih.govrsc.org

DFT calculations on the cyclopropanation of electron-deficient olefins have shown that the energy barriers for the formation of different stereoisomers can be calculated, allowing for the prediction of diastereoselectivity. rsc.org The relative energies of the transition states are influenced by steric and electronic factors, including the nature of the catalyst's ligands and the substituents on both the diazo compound and the alkene. nih.gov For instance, the approach of the alkene to the carbene can be "end-on" or "side-on," and the relative energies of these transition states can vary. nih.gov

| Reaction Step | System Studied | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Dinitrogen Extrusion | Rh₂(OAc)₄ + Ethyl Halo-diazoacetates | DFT | Low potential energy barriers, indicating high kinetic activity. | nih.gov |

| Carbene Insertion | Rh₂(OAc)₄-carbene + Alkane | DFT | Proceeds via a three-centered hydride transfer-like transition state with a small energy barrier. | |

| Cyclopropanation | Myoglobin-catalyzed + Diazoketone + Styrene (B11656) | DFT | ΔG‡ = 11.8 | utdallas.edu |

These computational insights, while not specific to this compound, provide a solid framework for understanding the energetic landscape of its formation. The transition state for the cyclopropanation of acrolein would likely involve an asynchronous approach of the double bond to the rhodium-carbene, with the stereochemical outcome being dictated by the subtle interplay of steric and electronic interactions in the transition state geometry.

Applications in Advanced Organic Synthesis and Chemical Biology

Strategic Building Block for Complex Molecular Architectures

Ethyl 2-formylcyclopropanecarboxylate is recognized as a strategic bifunctional building block in organic synthesis. The presence of two distinct and reactive functional groups—an aldehyde and an ethyl ester—on a rigid cyclopropane (B1198618) scaffold allows for a wide range of selective chemical transformations. The aldehyde group can participate in reactions such as olefinations, reductive aminations, and additions of organometallic reagents, while the ester group can be hydrolyzed, reduced, or converted into other functionalities like amides.

The inherent strain of the cyclopropane ring imparts unique reactivity, making it susceptible to ring-opening reactions under specific conditions, which can be exploited to generate more complex acyclic or larger ring systems. This trifecta of reactivity—aldehyde, ester, and strained ring—makes the molecule a versatile precursor for generating diverse and three-dimensionally complex scaffolds from a simple starting material. This utility is particularly valuable in diversity-oriented synthesis, where the goal is to create libraries of complex molecules for biological screening. nih.govnottingham.ac.uk

Role in Natural Product Synthesis

While cyclopropane rings are integral components of numerous natural products, the documented application of this compound in the total synthesis of specific complex natural products is limited in prominent literature. The following sections assess its role in relation to well-known synthetic targets.

The Aspidosperma alkaloids are a large family of indole (B1671886) alkaloids known for their complex polycyclic structures. nih.govbeilstein-archives.orgdocumentsdelivered.com Synthetic strategies toward these molecules are numerous and often serve as benchmarks for new reaction methodologies. While some modern approaches to the core structure of aspidospermidine (B1197254) involve the strategic use of cyclopropane intermediates, such as the ring-opening of a spirocyclopropane to construct the CDE ring system, a formal synthesis that directly employs this compound as a starting material or key intermediate is not prominently documented in the scientific literature. nih.govnii.ac.jp The syntheses of these alkaloids typically rely on other key transformations like intramolecular Heck reactions, researchgate.net cycloadditions, or rearrangements of different precursors. nih.govrsc.org

Dictyopterenes are a class of vinylcyclopropane-containing pheromones isolated from marine brown algae. acs.orgresearchgate.net Their synthesis requires precise stereochemical control over the substituted cyclopropane ring. Various methods have been developed for the stereoselective synthesis of the vinylcyclopropane (B126155) core, including the use of chiral sulfur ylides to perform asymmetric cyclopropanation on dienes, which has been applied to the formal synthesis of dictyopterene B. sioc.ac.cnorganic-chemistry.org Other routes involve starting from chiral synthons like optically active tributylstannylcyclopropane or building the ring from dichloro-precursors. oup.comrsc.org However, a synthetic route to dictyopterenes that specifically utilizes this compound as a building block is not a widely reported strategy in the surveyed chemical literature. researchgate.net

The cyclopropane motif is a recurring feature in a wide array of biologically active natural products, and the development of methods to synthesize these rings is a significant area of research. Building blocks containing cyclopropane rings are therefore of high interest to synthetic chemists. While this compound possesses the structural elements of a potentially useful precursor for natural product synthesis, its application appears to be more established in the realm of medicinal chemistry for constructing pharmaceutical scaffolds rather than in the total synthesis of complex natural products.

Medicinal Chemistry and Pharmaceutical Intermediates

The most clearly defined and significant applications of this compound are found in medicinal chemistry, where it serves as a key intermediate in the synthesis of novel therapeutic agents and complex heterocyclic systems.

This compound has been identified as a crucial reagent for the design and synthesis of first-in-class dual-acting inhibitors of histone deacetylases (HDACs) and phosphodiesterase 5 (PDE5). nih.gov These dual-target inhibitors are being investigated for the treatment of neurodegenerative conditions such as Alzheimer's disease. In this context, the formyl group allows for the construction of a pyrazolopyrimidinone (B8486647) core, which interacts with PDE5, while the cyclopropane ester portion can be elaborated into a hydroxamic acid moiety, a known zinc-binding group essential for inhibiting HDAC enzymes. nih.gov

Furthermore, the compound is a documented precursor for the preparation of other specialized pharmaceutical intermediates. For example, it is used in the synthesis of ethyl trans-2-(4-(methylphenyl)sulfonyl-4,5-dihydrooxazol-5-yl)cyclopropanecarboxylate. This transformation highlights the utility of the aldehyde functionality for constructing heterocyclic rings, in this case, a dihydrooxazole, which is a common scaffold in medicinal chemistry.

The table below summarizes the key applications of this compound in medicinal chemistry.

| Application Area | Target/Product Class | Therapeutic Indication (Potential) |

| Dual-Target Inhibitors | Histone Deacetylase (HDAC) & Phosphodiesterase 5 (PDE5) | Alzheimer's Disease |

| Heterocyclic Synthesis | Dihydrooxazole Derivatives | Pharmaceutical Intermediates |

Design and Synthesis of Histone Deacetylase (HDAC) and Phosphodiesterase 5 (PDE5) Inhibitors

This compound is identified as a key reagent in the development of novel dual-acting inhibitors that target both Histone Deacetylases (HDACs) and Phosphodiesterase 5 (PDE5). chemdad.com Such dual-inhibition is a therapeutic strategy being explored for complex diseases like Alzheimer's disease. chemdad.com

The cyclopropane scaffold is a critical design element in potent and selective HDAC inhibitors. Research into diarylcyclopropane hydroxamic acids has shown them to be potent and selective inhibitors of class IIa HDACs, particularly HDAC4, which is a target for neurodegenerative conditions like Huntington's disease. nih.gov The rigid cyclopropane ring helps to correctly orient the functional groups of the inhibitor within the enzyme's active site. nih.govnih.gov The design of tetrasubstituted cyclopropane hydroxamic acids has led to compounds with high oral bioavailability and significant exposure in the brain and muscle, making them suitable for preclinical evaluation. nih.gov

The potency of these cyclopropane-containing inhibitors highlights the value of this compound as a starting material for introducing this key structural motif.

| Compound Class | Target | Potency (IC₅₀) | Reference |

| Diarylcyclopropane Hydroxamic Acids | HDAC4 | Low nanomolar (predicted) | nih.gov |

| Tetrasubstituted Cyclopropane | HDAC4 | 13 nM (Biochemical) | nih.gov |

| Tetrasubstituted Cyclopropane | HDAC5 | 11 nM (Biochemical) | nih.gov |

| Tetrasubstituted Cyclopropane | HDAC7 | 10 nM (Biochemical) | nih.gov |

| Tetrasubstituted Cyclopropane | HDAC9 | 4 nM (Biochemical) | nih.gov |

Development of Lysophosphatidic Acid Receptor Antagonists, Phosphodiesterase Inhibitors, and Purinergic 2X7 (P2X7) Receptor Inhibitors

As noted previously, this compound is a documented precursor for the synthesis of phosphodiesterase (PDE) inhibitors, particularly those with dual HDAC inhibitory action. chemdad.com The development of selective PDE inhibitors is a major area of pharmaceutical research.

While the cyclopropane motif is a valuable rigid scaffold in drug design, the direct application of this compound in the synthesis of Lysophosphatidic Acid (LPA) receptor antagonists and Purinergic 2X7 (P2X7) receptor inhibitors is not prominently documented in available scientific literature. Current research on potent antagonists for these receptors often focuses on other structural classes, such as adamantane (B196018) derivatives or purine (B94841) scaffolds for P2X7 and non-lipid structures for LPA receptors. nih.govnih.govnih.gov

Inhibitors of Leukotriene C4 Synthase for Respiratory and Inflammatory Diseases

The cyclopropane ring is a cornerstone of highly potent and selective inhibitors of Leukotriene C4 (LTC4) synthase, a key enzyme in the biosynthesis of cysteinyl leukotrienes, which are mediators of asthma and other inflammatory diseases. nih.govdiva-portal.org The dicarboxylic acid functionality derived from precursors like this compound is crucial for the activity of these inhibitors.

A notable example is AZD9898, an oral LTC4S inhibitor developed as a potential treatment for asthma. nih.gov Its structure, (1S,2S)-2-({5-[(5-chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic acid, is built around the cyclopropane-1,2-dicarboxylate core. This compound demonstrated picomolar inhibitory activity against the LTC4S enzyme and nanomolar potency in cellular assays. nih.gov

Further research led to the discovery of GJG057, another highly selective oral LTC4S inhibitor with a similar cyclopropane core. nih.gov GJG057 showed a 20-fold improvement in potency in a human whole blood assay compared to AZD9898, underscoring the importance of the cyclopropane scaffold for optimizing inhibitor efficacy. nih.gov

| Compound | Target | Potency (IC₅₀) - Enzyme Assay | Potency (IC₅₀) - Human Whole Blood Assay | Reference |

| AZD9898 | LTC4 Synthase | 0.28 nM | 900 nM | nih.govnih.gov |

| GJG057 | LTC4 Synthase | Not Reported | 44 nM | nih.gov |

Synthesis of Conformationally Constrained α,β-Diamino Carboxylic Acid Derivatives

The rigid structure of the cyclopropane ring makes it an invaluable component in the synthesis of conformationally constrained amino acid derivatives. nih.gov These non-natural amino acids, when incorporated into peptides, can induce specific secondary structures (e.g., turns or helices), enhance metabolic stability, and allow for precise positioning of side chains. nih.gov

This compound is a versatile precursor for such molecules. Synthetic strategies often involve the transformation of the aldehyde and ester groups into amines and carboxylic acids. For instance, an expedient synthesis of optically active cyclopropane β-amino acid derivatives has been developed using cyclopropanone (B1606653) surrogates to form highly electrophilic alkylidenecyclopropanes, which then undergo a diastereoselective aza-Michael reaction to introduce an amino group. nih.gov Other methods include the 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral dehydro amino acids to stereoselectively form the cyclopropane ring. doi.org These approaches provide access to a wide range of α- and β-amino cyclopropane carboxylic acids, which are important building blocks for peptidomimetics and other biologically active compounds. nih.govdoi.org

Agrochemical and Fine Chemical Intermediates

The cyclopropanecarboxylate (B1236923) structure is a well-established pharmacophore in the agrochemical industry, particularly for insecticides. This compound provides a key synthetic intermediate to access this critical molecular framework.

Component in Pyrethroid Insecticide Synthesis

Synthetic pyrethroids are a major class of insecticides that are analogues of the natural insecticidal compounds, pyrethrins. who.int The core chemical structure of the most common and effective pyrethroids is an ester of a substituted cyclopropanecarboxylic acid. who.intnih.gov The specific stereochemistry and substituents on the cyclopropane ring are critical for their potent insecticidal activity and low mammalian toxicity. who.int

Compounds like this compound serve as foundational building blocks for the acid portion of these insecticides. The synthesis of pyrethroids involves the esterification of a specific cyclopropanecarboxylic acid (or its activated form, like an acid chloride) with a particular alcohol moiety. unamur.be The formyl and ester groups on the starting material can be chemically modified through established synthetic routes to generate the diverse range of substituted cyclopropanecarboxylic acids required for different pyrethroids, such as permethrin (B1679614) and cypermethrin. nih.govunamur.be

Intermediate for Agroactive Compounds

Beyond the class of pyrethroid insecticides, the cyclopropane ring is a feature in a broader range of agroactive compounds. The unique chemical properties and rigid structure imparted by the three-membered ring can enhance biological activity and metabolic stability.

For example, related compounds like ethyl 2-methylcyclopropanecarboxylate are used as intermediates in the synthesis of other agrochemicals, including the insecticide pyriproxyfen, which acts as a juvenile hormone mimic to control various pests. ontosight.ai The versatility of the functional groups on this compound allows it to be a precursor not only for insecticides but also potentially for herbicides and fungicides where a rigid, specifically substituted scaffold is desired to optimize interaction with a biological target.

Development of Novel Synthetic Methodologies and Reagents

This compound has emerged as a valuable scaffold in the development of sophisticated synthetic methodologies. Its strained three-membered ring and the presence of two distinct functional groups—an aldehyde and an ester—offer a unique platform for exploring new catalytic transformations and synthetic strategies. The inherent reactivity of the cyclopropane ring, coupled with the versatile chemistry of the formyl and carboxylate moieties, allows for its application in both asymmetric catalysis and divergent synthetic schemes, paving the way for the efficient construction of complex molecular architectures.

Contributions to Asymmetric Catalysis

The primary contribution of methodologies related to this compound in the field of asymmetric catalysis lies in the enantioselective synthesis of the cyclopropane ring itself. Rather than being a substrate for asymmetric transformations, the focus has been on developing catalytic asymmetric methods to produce chiral cyclopropane carboxaldehydes and their derivatives with high stereocontrol. These methods often employ chiral catalysts to orchestrate the cyclopropanation reaction, thereby establishing the key stereocenters of the molecule from achiral precursors.

One notable approach involves the use of novel chiral Rh(II) catalysts for the enantioselective [2+1]-cycloaddition of diazoacetates with olefins. organic-chemistry.orgnih.gov This strategy allows for the direct formation of chiral cyclopropane carboxylates. For instance, a chiral Rh(II) catalyst derived from (R,R)-1,2-diphenylethylenediamine has demonstrated high enantioselectivity in the reaction of ethyl diazoacetate with various olefins. organic-chemistry.org While not directly starting from this compound, this methodology provides a direct route to enantiomerically enriched cyclopropane cores that are structurally analogous and can be further elaborated to the target compound or its derivatives. The catalyst's structure, featuring a combination of bridging acetate (B1210297) and bidentate ligands, creates a chiral environment that effectively controls the stereochemical outcome of the carbene transfer reaction. nih.gov

Another significant area of contribution is within organocatalysis. Asymmetric organocatalysis has provided powerful tools for the construction of chiral cyclopropanes. For example, cinchona alkaloid-derived bifunctional primary amine catalysts have been successfully employed in cascade reactions to generate highly functionalized cyclopropanes with excellent enantioselectivity. These catalysts operate through the formation of chiral enamines or iminium ions, which then undergo stereocontrolled reactions. While a direct asymmetric reaction on the formyl group of this compound using organocatalysis is not extensively documented, the principles established in related systems are highly relevant. The development of bifunctional organocatalysts that can activate the substrate and control the stereochemistry simultaneously has been a major advancement. nih.gov

The following table summarizes key aspects of asymmetric methodologies relevant to the synthesis of chiral cyclopropane carboxylates:

| Catalytic System | Reaction Type | Key Features | Representative Catalyst |

| Chiral Rh(II) Catalysis | [2+1] Cycloaddition | High enantioselectivity for carbene transfer to olefins. organic-chemistry.org | Rh(II) complex with (R,R)-1,2-diphenylethylenediamine-derived ligands. organic-chemistry.org |

| Organocatalysis | Cascade Michael/Cyclization | Forms highly substituted cyclopropanes with multiple stereocenters. researchgate.net | Cinchona alkaloid-derived primary amines. rsc.org |

These catalytic advancements, while often focused on the synthesis of the chiral cyclopropane core, are fundamental to providing access to enantiopure building blocks like the chiral analogues of this compound, which are crucial for the synthesis of complex target molecules.

Strategies for Divergent Synthesis

Divergent synthesis is a powerful strategy that enables the generation of a library of structurally diverse compounds from a common intermediate. The bifunctional nature of this compound and its derivatives makes it an ideal starting point for such strategies. The orthogonal reactivity of its functional groups allows for selective transformations, leading to a wide array of molecular scaffolds.

A prime example of a divergent synthetic strategy is demonstrated with a close analogue, (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate. nih.gov This compound, which can be prepared on a multigram scale, serves as a versatile precursor for a variety of cyclopropane-containing building blocks. nih.gov The ester and the phenylsulfanyl groups can be independently manipulated to introduce molecular diversity.

The divergent derivatization of this scaffold can be summarized as follows:

Ester Functionalization: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides through coupling reactions. Alternatively, the ester can be reduced to the primary alcohol.

Sulfide (B99878) Functionalization: The phenylsulfanyl group can be oxidized to the corresponding sulfoxide (B87167) or sulfone. The sulfoxide can then undergo a sulfoxide-magnesium exchange to generate a cyclopropyl (B3062369) Grignard reagent. This reactive intermediate can be trapped with a range of electrophiles or used in cross-coupling reactions to introduce further diversity. nih.gov

This strategy showcases the power of using a bifunctional cyclopropane as a branching point to access a wide chemical space. The various transformations are detailed in the table below:

| Functional Group | Transformation | Reagents | Resulting Functional Group |

| Ethyl Ester | Hydrolysis | LiOH | Carboxylic Acid |

| Ethyl Ester | Reduction | LiAlH4 | Primary Alcohol |

| Ethyl Ester | Amidation (from acid) | Amine, Coupling Agent | Amide |

| Phenylsulfanyl | Oxidation | m-CPBA | Sulfoxide/Sulfone |

| Sulfoxide | Sulfoxide-Mg Exchange | i-PrMgCl·LiCl | Cyclopropyl Grignard |

While this example uses a phenylsulfanyl derivative, the underlying principle of orthogonal functionalization is directly applicable to this compound itself. The formyl group is highly reactive and can undergo a plethora of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, olefination reactions (e.g., Wittig reaction), and formation of imines, which can be further functionalized. The ester group provides a second handle for modification.

A hypothetical divergent strategy starting from this compound could involve:

Selective protection of the aldehyde to allow for exclusive manipulation of the ester.

Selective transformation of the aldehyde (e.g., olefination) followed by modification of the ester.

Simultaneous reaction of both groups under specific conditions to create more complex cyclic structures.

The ability to perform these selective transformations makes this compound and its close analogues powerful reagents in the development of synthetic methodologies aimed at creating diverse molecular libraries for various applications, including drug discovery. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricate details of chemical reactions at the molecular level. rsc.org For a molecule like ethyl 2-formylcyclopropanecarboxylate, these calculations can provide deep insights into reaction pathways, transition states, and the energetics of various transformations. While specific DFT studies on the reaction mechanisms of this compound are not prevalent in the public literature, the principles can be illustrated by studies on analogous cyclopropane (B1198618) systems.

Research on other donor-acceptor cyclopropanes reveals that their reactions, such as ring-opening transformations, are often complex and can be elucidated using computational approaches. For instance, DFT calculations have been used to study the ring-opening of cyclopropyl (B3062369) ketones and esters. researchgate.net These studies often focus on determining the energy barriers for different potential pathways, such as the cleavage of specific C-C bonds within the cyclopropane ring. For example, in Lewis acid-catalyzed reactions of gem-difluorocyclopropane diesters with aldehydes, DFT calculations have shown that the C–C bond cleavage can occur via an SN2-type attack of a carbonyl oxygen. rsc.org

A hypothetical DFT study on the reaction of this compound with a nucleophile, for instance, could compare the activation energies for attack at the formyl carbon versus the ester carbonyl carbon, or even a ring-opening reaction. The results of such a study would be crucial for predicting the regioselectivity and understanding the factors that control the reaction's outcome.

Table 1: Illustrative Energy Barriers for a Hypothetical Reaction Pathway Calculated by DFT

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic attack on formyl group | TS1 | 15.2 |

| Nucleophilic attack on ester group | TS2 | 22.5 |

| Ring-opening | TS3 | 28.1 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from quantum chemical calculations.

These calculations can also clarify the role of catalysts in a reaction. For example, in the cyclopropanation of styrene (B11656) catalyzed by tris(pentafluorophenyl)borane, DFT calculations identified the most plausible reaction mechanism by comparing the energy barriers of different catalytic pathways. acs.org A similar approach could be applied to understand and optimize catalyzed reactions involving this compound.

Molecular Modeling for Rational Design in Drug Discovery

The cyclopropane motif is a highly valued structural element in medicinal chemistry. nih.gov Its rigid, three-dimensional structure can help to lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target. unl.pt The cyclopropane ring can also influence a molecule's physicochemical properties, such as its metabolic stability and membrane permeability. researchgate.net Molecular modeling plays a crucial role in leveraging these properties for the rational design of new drugs. irjmets.comalliedacademies.org

While specific molecular modeling studies focused on this compound in a drug discovery context are not widely published, the general principles of how such a molecule would be treated are well-established. nih.govmdpi.com Molecular docking, a key technique in molecular modeling, could be used to predict how this compound or its derivatives might bind to the active site of a target protein. alliedacademies.org These simulations can provide information about the binding mode, the key interactions (such as hydrogen bonds and hydrophobic contacts), and the predicted binding affinity.

For example, if this compound were identified as a fragment hit in a drug discovery campaign, molecular modeling could be used to guide its optimization into a more potent lead compound. This would involve computationally exploring different derivatives of the molecule, for example, by modifying the formyl or ester groups, to identify modifications that are predicted to improve binding to the target. alliedacademies.org

Table 2: Hypothetical Molecular Docking Results for this compound Derivatives against a Target Protein

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| This compound | -5.8 | Hydrogen bond with Ser-122 |

| Derivative A (formyl replaced with hydroxymethyl) | -6.5 | Hydrogen bonds with Ser-122 and Tyr-99 |

| Derivative B (ester replaced with amide) | -7.2 | Hydrogen bonds with Ser-122 and Asn-155, hydrophobic interaction with Leu-84 |

Note: The data in this table is for illustrative purposes only and does not represent results from actual experiments.

Molecular dynamics (MD) simulations can further refine the understanding of how these molecules interact with their targets. mdpi.com An MD simulation can model the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the binding mode and the role of protein flexibility. mdpi.com

Theoretical Studies on Structure-Reactivity Relationships

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is a cornerstone of chemical and pharmaceutical research. Theoretical studies, particularly Quantitative Structure-Activity Relationship (QSAR) models, provide a framework for quantifying these relationships. nih.govfarmaciajournal.com A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity. farmaciajournal.com

For a series of derivatives of this compound, a QSAR study could be conducted to understand how different substituents on the cyclopropane ring or modifications to the functional groups affect a particular property, such as their reaction rate in a specific transformation or their inhibitory activity against an enzyme. The first step in building a QSAR model is to calculate a set of molecular descriptors for each compound in the series. These descriptors can encode various aspects of the molecule's structure, such as its electronic properties (e.g., HOMO and LUMO energies), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). nih.gov

For instance, a 2D QSAR study on a series of aryl-substituted cycloalkenecarboxylic acid methyl esters with affinity for the human dopamine (B1211576) transporter resulted in an equation that highlighted the importance of electronic properties for binding affinity. nih.gov A similar approach for derivatives of this compound could yield an equation like:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where 'Activity' is the property of interest (e.g., log(1/IC50)), and the descriptors are calculated properties of the molecules.

Table 3: Example Molecular Descriptors for a QSAR Study

| Descriptor | Description | Potential Influence |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. |

| LogP | Octanol-water partition coefficient | A measure of the molecule's hydrophobicity. |

| Molecular Volume | The volume occupied by the molecule | A measure of the molecule's size and steric bulk. |

By analyzing the coefficients in the QSAR equation, researchers can gain insights into the factors that are most important for the desired activity. This understanding can then be used to design new compounds with improved properties.

Conformational Analysis via Computational Methods

The three-dimensional shape, or conformation, of a molecule is crucial for its reactivity and biological activity. This compound can exist in various conformations due to the rotation around the single bonds connecting the formyl and ester groups to the cyclopropane ring. Computational methods provide a powerful means to explore the conformational landscape of a molecule and identify its low-energy (and therefore most populated) conformations.

Conformational analysis typically begins with a conformational search, where a large number of possible conformations are generated by systematically or randomly rotating the rotatable bonds in the molecule. The energy of each of these conformations is then calculated using methods ranging from fast molecular mechanics to more accurate but computationally expensive quantum chemical methods.

For this compound, the key conformational variables would be the dihedral angles describing the orientation of the C=O bonds of the formyl and ester groups relative to the cyclopropane ring. The relative energies of the different conformers would be influenced by a combination of factors, including steric hindrance between the substituents and electronic effects such as the alignment of dipoles.

Table 4: Hypothetical Relative Energies of Different Conformations of this compound

| Conformer | Dihedral Angle (Formyl) | Dihedral Angle (Ester) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180° | 0° | 0.0 |

| 2 | 0° | 0° | 1.2 |

| 3 | 180° | 180° | 2.5 |

| 4 | 0° | 180° | 3.8 |

Note: The data and conformer descriptions in this table are hypothetical and for illustrative purposes.

The results of a conformational analysis can be crucial for interpreting experimental data, such as NMR spectra, where the observed properties are often an average over the different conformations present at equilibrium. In the context of drug design, knowing the preferred conformation of a molecule is essential for understanding how it will fit into a protein's binding site.

Future Research Avenues and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The future of synthesizing ethyl 2-formylcyclopropanecarboxylate and its derivatives is increasingly geared towards green and sustainable methodologies. While traditional methods often rely on potentially hazardous reagents like ethyl diazoacetate, emerging research focuses on safer and more environmentally benign alternatives. chemdad.com

Biocatalytic and Chemoenzymatic Approaches: A significant frontier is the use of biocatalysis. Engineered enzymes, such as myoglobin (B1173299) and cytochrome P450 variants, are being developed to catalyze cyclopropanation reactions with high stereoselectivity and efficiency under mild, aqueous conditions. These biocatalytic systems can offer a greener alternative to traditional metal-catalyzed processes, minimizing waste and avoiding toxic catalysts. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, also present a promising route to novel cyclopropane (B1198618) building blocks.

Photocatalysis and Flow Chemistry: Visible-light photocatalysis is emerging as a powerful tool for organic synthesis, offering mild reaction conditions and unique reactivity. Future pathways may involve the development of photocatalytic cyclopropanation reactions that avoid the need for stoichiometric and often hazardous reagents. Combining these methods with flow chemistry setups can further enhance safety and scalability, allowing for the controlled, continuous production of this compound derivatives.

Alternative Reagents and Solvents: Research into replacing hazardous diazo compounds is a key area of focus. rsc.org The development of safer carbene precursors is crucial for enhancing the sustainability of cyclopropanation. rsc.org Furthermore, the exploration of greener solvents, such as water or bio-based solvents, in place of traditional volatile organic compounds, will be critical in reducing the environmental footprint of these synthetic processes. On-water synthesis has shown promise for increasing the efficiency of some cyclopropanation reactions under catalyst-free conditions.

| Synthesis Strategy | Key Advantages | Future Research Focus |

| Biocatalysis | High stereoselectivity, mild conditions, reduced waste | Enzyme engineering for broader substrate scope and higher activity |

| Photocatalysis | Use of visible light, mild conditions, novel reactivity | Development of new photocatalysts, expansion to diverse substrates |

| Flow Chemistry | Enhanced safety, scalability, precise control | Integration with other sustainable technologies, library synthesis |

| Green Reagents | Avoidance of hazardous materials (e.g., diazo compounds) | Discovery of new, stable carbene precursors |

Expanding the Scope in Complex Molecule and Target-Oriented Synthesis

This compound is a versatile building block, and its future applications in the synthesis of complex and biologically active molecules are vast. The unique combination of functional groups on a strained ring system allows for a variety of subsequent transformations.

Pharmaceutical Scaffolds: This compound has been identified as a key reagent in the synthesis of novel dual-acting inhibitors of histone deacetylase (HDAC) and phosphodiesterase 5 (PDE5), which are being investigated for the treatment of Alzheimer's disease. chemdad.com Future research will likely expand its use in creating other complex pharmaceutical scaffolds. The cyclopropane ring can act as a rigid conformational constraint or as a bioisostere for other chemical groups, which is a valuable feature in drug design. rsc.org

Natural Product Synthesis: Cyclopropane-containing natural products are a diverse class of molecules with interesting biological properties. nih.gov The functional handles on this compound make it an ideal starting point for the total synthesis of such compounds. Future work will likely see its incorporation into synthetic routes for newly discovered natural products, where the cyclopropyl (B3062369) moiety is a key structural feature. For instance, it can be used in the late-stage diversification of existing bioactive molecules to create analogues with improved properties. chemicalbook.com

Diversity-Oriented Synthesis: The aldehyde and ester groups can be independently or sequentially modified, allowing for the rapid generation of molecular diversity from a single starting material. This makes it a valuable tool in diversity-oriented synthesis for the creation of compound libraries for high-throughput screening. The aldehyde can undergo reactions such as Wittig olefination, reductive amination, and aldol (B89426) condensations, while the ester can be hydrolyzed, reduced, or converted to an amide, opening up a wide range of synthetic possibilities.

Advanced Mechanistic Elucidation and Predictive Modeling

A deeper understanding of the reaction mechanisms involving this compound is crucial for developing more efficient and selective synthetic methods. Future research will heavily rely on a synergy between experimental studies and advanced computational modeling.

In-depth Mechanistic Studies: While the mechanisms of many cyclopropanation reactions have been studied, nuances often remain, especially with new catalytic systems. Future investigations will employ advanced spectroscopic techniques and kinetic studies to probe reaction intermediates and transition states. For example, understanding whether a reaction proceeds through a concerted or stepwise pathway is critical for controlling stereoselectivity. researchgate.net Studies on iron-porphyrin catalyzed reactions, for instance, support a concerted, nonradical pathway. researchgate.net

Predictive Modeling with DFT: Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms, rationalizing stereochemical outcomes, and predicting reactivity. nih.gov Future research will utilize increasingly sophisticated computational models to predict the most effective catalysts and reaction conditions for desired transformations of this compound. This can accelerate the discovery of new reactions and optimize existing ones by providing insights that are difficult to obtain through experiments alone. acs.org

Machine Learning and AI: The application of machine learning and artificial intelligence in chemistry is a rapidly growing field. In the future, predictive models could be trained on experimental data to forecast the outcomes of reactions involving this compound with high accuracy. This could guide synthetic planning and reduce the amount of trial-and-error experimentation required, making the synthesis of complex molecules more efficient.

Enhancements in Stereochemical Control and Stereoselective Functionalization

Achieving precise control over stereochemistry is one of the most significant challenges in modern organic synthesis. For this compound, which has multiple stereocenters, this is particularly important. Future research will focus on developing more powerful methods for stereoselective synthesis and functionalization.

Asymmetric Catalysis: The development of new chiral catalysts is a cornerstone of this research area. This includes novel transition-metal catalysts (e.g., based on cobalt, molybdenum, or rhodium) with sophisticated chiral ligands that can induce high levels of enantioselectivity and diastereoselectivity in cyclopropanation reactions. rsc.org Organocatalysis and chiral phase-transfer catalysis also represent promising avenues for achieving asymmetric transformations without the need for metals.

Substrate and Reagent Control: In addition to catalytic methods, future strategies will continue to explore substrate and reagent-based control to guide stereochemical outcomes. The use of chiral auxiliaries attached to the starting materials can provide a reliable way to synthesize enantiomerically pure cyclopropanes. Directed cyclopropanation, where a functional group on the substrate directs the approach of the reagent, is another powerful strategy for controlling diastereoselectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-formylcyclopropanecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclopropanation reactions, such as the Corey-Chaykovsky reaction or transition-metal-catalyzed cyclopropanations. Key variables include temperature (e.g., 0–25°C for stereochemical control), solvent polarity (e.g., dichloromethane vs. THF), and catalyst choice (e.g., palladium vs. copper complexes). Reaction yields can vary significantly; for instance, low temperatures may reduce byproduct formation but prolong reaction times. Researchers should optimize parameters using design-of-experiments (DoE) frameworks to identify critical factors .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR is critical for identifying the formyl proton (δ 9.5–10.5 ppm) and cyclopropane ring protons (δ 1.2–2.5 ppm). C NMR confirms the ester carbonyl (δ 165–175 ppm) and cyclopropane carbons (δ 15–25 ppm).

- IR : Strong absorption bands at ~1700 cm (ester C=O) and ~2800 cm (formyl C-H stretch).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 170.0943 for CHO). Cross-referencing with computational simulations (e.g., DFT) resolves ambiguities in spectral assignments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicity data (e.g., no established LD), assume acute hazards. Use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent degradation. Emergency procedures should include neutralization of spills with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies often arise from unaccounted variables like trace moisture or oxygen. Implement strict anhydrous conditions (e.g., Schlenk line techniques) and monitor reaction progress via in-situ FTIR or GC-MS. Statistical tools (e.g., ANOVA) can isolate significant factors, while replication studies validate reproducibility. For example, a 15% yield variation under identical conditions may indicate catalyst deactivation, requiring pre-activation steps .

Q. What strategies optimize the regioselectivity of this compound in ring-opening reactions?

- Methodological Answer : Regioselectivity is influenced by electronic and steric effects. For nucleophilic attacks, polar aprotic solvents (e.g., DMF) favor formyl group activation, while bulky nucleophiles (e.g., tert-butoxide) may target the cyclopropane ring. Computational modeling (e.g., MD simulations) predicts transition states, guiding experimental design. Kinetic studies (e.g., Eyring plots) differentiate thermodynamic vs. kinetic control pathways .

Q. How should researchers design experiments to evaluate the environmental persistence of this compound?

- Methodological Answer : Use OECD 301 biodegradation tests:

- Aerobic : Incubate with activated sludge (30°C, 28 days) and measure COD removal.

- Hydrolysis : Assess pH-dependent stability (pH 4–9) via HPLC quantification.

- Ecotoxicity : Conduct Daphnia magna acute toxicity assays (48-h EC). Correlate results with QSAR models to predict bioaccumulation potential. Note that current data gaps (e.g., no PBT/vPvB assessments) necessitate conservative risk assumptions .

Data Presentation and Analysis Guidelines

- Tables : Include reaction conditions (temperature, solvent, catalyst), yields, and spectral data. Use SI units and ±SD for replicates.

- Figures : NMR/IR spectra with peak annotations; kinetic plots with error bars.

- Statistical Tests : Specify criteria (e.g., p < 0.05 for significance) and software (e.g., R, OriginLab) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.